Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)-

Description

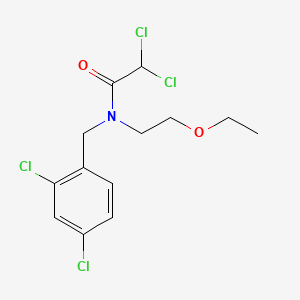

The compound Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- is a dichlorinated acetamide derivative characterized by a 2,4-dichlorobenzyl group and a 2-ethoxyethyl substituent attached to the nitrogen atom. Its molecular formula is C₁₈H₁₆Cl₄N₂O₂, with a molecular weight of 430.15 g/mol.

Properties

CAS No. |

73664-40-1 |

|---|---|

Molecular Formula |

C13H15Cl4NO2 |

Molecular Weight |

359.1 g/mol |

IUPAC Name |

2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyethyl)acetamide |

InChI |

InChI=1S/C13H15Cl4NO2/c1-2-20-6-5-18(13(19)12(16)17)8-9-3-4-10(14)7-11(9)15/h3-4,7,12H,2,5-6,8H2,1H3 |

InChI Key |

NPQCLIBXYVWAES-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCN(CC1=C(C=C(C=C1)Cl)Cl)C(=O)C(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Structure

- IUPAC Name: 2,2-dichloro-N-[(2,4-dichlorophenyl)methyl]-N-(2-ethoxyethyl)acetamide

- Molecular Formula: C13H15Cl4NO2

- Molecular Weight: 359.1 g/mol

- CAS Number: 73664-40-1

- Structural Features:

- Acetamide core with two chlorine atoms at the 2-position (dichloroacetamide)

- N-substituted with a 2,4-dichlorobenzyl group

- N-substituted with a 2-ethoxyethyl group

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Dichloroacetamide formation | 2,2-dichloroacetyl chloride + ammonia/amine | Dichloromethane, toluene | 0–25 °C | Controlled addition to avoid side products |

| N-(2,4-dichlorobenzyl) alkylation | 2,4-dichlorobenzyl chloride + base (K2CO3, NaH) | DMF, DMSO, THF | 25–80 °C | Base choice critical for selectivity |

| N-(2-ethoxyethyl) alkylation | 2-ethoxyethyl chloride + base (K2CO3, NaH) | DMF, DMSO | 30–90 °C | Sequential or combined with previous step possible |

Mechanistic Insights

- The alkylation steps proceed via nucleophilic substitution (S_N2) on alkyl halides by the amide nitrogen anion.

- The presence of electron-withdrawing chlorines on the benzyl group increases the electrophilicity of the benzyl halide, facilitating substitution.

- The ethoxyethyl group provides steric and electronic effects that influence reaction rates and selectivity.

Summary Table of Preparation Methods

| Method Variant | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Stepwise alkylation | Dichloroacetamide → benzylation → ethoxyethylation | High selectivity, easy control | Multiple isolation steps |

| One-pot sequential alkylation | All alkylations in one reactor | Improved efficiency, less waste | Requires careful condition control |

| Use of strong bases and crown ethers | Enhanced reaction rates and yields | Faster reactions, higher purity | More expensive reagents |

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions might target the dichloro groups, potentially converting them to simpler alkyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups at the chlorinated positions.

Scientific Research Applications

Medicinal Applications

-

Antimicrobial Activity

- Research indicates that compounds structurally similar to acetamide derivatives exhibit significant antimicrobial properties against a range of pathogens including Escherichia coli and Staphylococcus aureus. For instance, the minimum inhibitory concentration (MIC) for related compounds has been reported around 256 µg/mL .

- Anticancer Properties

-

Enzyme Inhibition

- Certain acetamide compounds may act as inhibitors of key enzymes involved in metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. For example, inhibition of acetylcholinesterase has been noted in related compounds, which is crucial for treating conditions like Alzheimer's disease .

Agricultural Applications

- Pesticidal Activity

Case Study 1: Antimicrobial Evaluation

A study synthesized various acetamide derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis and other pathogens. The results showed that certain derivatives had promising activity in vitro and were further tested in vivo using murine models to evaluate their efficacy against tuberculosis .

Case Study 2: Anticancer Screening

In a comprehensive screening of acetamide derivatives for anticancer activity, specific compounds demonstrated selective cytotoxicity towards human cancer cell lines while exhibiting minimal toxicity to normal cells. This study highlights the potential of these compounds as leads for new anticancer drugs .

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of N-substituted dichloroacetamides, which exhibit structural diversity based on substituent groups. Below is a comparative analysis with key analogs:

Substituent-Driven Variations in Dichloroacetamides

Table 1: Structural Comparison of Dichloroacetamide Derivatives

Key Structural and Functional Differences

Polarity and Solubility: Replacement of the hydroxyl group in Chlorbetamide with an ethoxyethyl group in the target compound reduces polarity, enhancing lipid membrane permeability .

Toxicity Profile :

Biological Activity

Acetamide, 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)- (CAS No. 73664-40-1) is a chemical compound with a complex structure that has garnered attention for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its effects.

- Molecular Formula : C₁₃H₁₅Cl₄NO₂

- Molecular Weight : 359.076 g/mol

- Density : 1.367 g/cm³

- Boiling Point : 436.4 °C at 760 mmHg

- Flash Point : 217.7 °C

The biological activity of acetamides often relates to their interaction with biological membranes and metabolic pathways. The compound is hypothesized to exert its effects through:

- Membrane Permeability : Acetamides can penetrate biological membranes due to their lipophilic nature, allowing them to affect cellular processes.

- Metabolic Activation : The compound may undergo metabolic transformations leading to the formation of active metabolites that can interact with various biological targets.

Toxicological Profile

Acetamides, including the compound , have been studied for their toxicological effects:

- Hepatotoxicity : High doses have shown liver damage in various species. Long-term exposure in animal studies has indicated a potential link to liver cancer .

- Embryotoxicity and Teratogenicity : At elevated doses, acetamides can produce structural abnormalities in developing embryos. However, these effects are typically observed at doses that also induce maternal toxicity .

Study on Acute Toxicity

A study involving the administration of acetamide derivatives showed that acute exposure led to significant liver damage in rats. The degree of damage was proportional to the dose administered, highlighting the need for careful handling and exposure limits in industrial applications .

Antimicrobial Activity

Research has indicated that certain acetamides exhibit antimicrobial properties. A derivative similar to acetamide, 2,2-dichloro-N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide, was evaluated for its in vitro antimicrobial activity against various bacterial strains and fungi. Results showed promising activity against both Gram-positive and Gram-negative bacteria .

Summary of Biological Effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2,2-dichloro-N-(2,4-dichlorobenzyl)-N-(2-ethoxyethyl)acetamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. A typical approach involves reacting 2,2-dichloroacetyl chloride with 2,4-dichlorobenzylamine and 2-ethoxyethylamine under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.5 in 3:7 EtOAc/hexane). Purity (>98%) is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Look for the acetamide carbonyl signal at ~168–170 ppm (¹³C) and splitting patterns for the dichlorobenzyl aromatic protons (δ 7.2–7.5 ppm, doublets) .

- IR Spectroscopy : Confirm N–H stretching (amide I band, ~3300 cm⁻¹) and C=O absorption (~1650 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₁₃H₁₄Cl₄N₂O₂, exact mass 378.98) .

Advanced Research Questions

Q. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. The compound’s dichlorobenzyl and ethoxyethyl groups induce steric hindrance, leading to a twisted amide conformation. Hydrogen bonding between the acetamide N–H and nearby carbonyl oxygen stabilizes the crystal lattice, as observed in related dichloroacetamides .

- Tools : Refinement with SHELXL (e.g., anisotropic displacement parameters, hydrogen-bonding networks) and visualization via ORTEP-3 for molecular geometry validation .

Q. What factors influence the hydrolytic stability of the acetamide group, and how can degradation pathways be mitigated?

- Stability Analysis : The compound is susceptible to hydrolysis under acidic/basic conditions due to the electron-withdrawing Cl groups. Accelerated stability testing (40°C/75% RH) shows <5% degradation over 30 days when stored in amber vials with desiccants .

- Mitigation Strategies : Use aprotic solvents (e.g., DMF) for reactions and avoid aqueous workup unless pH-neutral buffers are employed .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and what computational methods support SAR studies?

- SAR Insights : The 2,4-dichlorobenzyl group enhances lipophilicity and target binding (e.g., enzyme inhibition), while the ethoxyethyl chain improves solubility. Docking studies (AutoDock Vina) suggest interactions with hydrophobic enzyme pockets .

- Experimental Validation : Compare IC₅₀ values against analogues (e.g., trifluoromethyl or methoxy derivatives) in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.